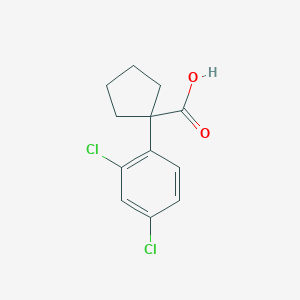

1-(2,4-dichlorophenyl)Cyclopentanecarboxylic acid

Description

Properties

IUPAC Name |

1-(2,4-dichlorophenyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Cl2O2/c13-8-3-4-9(10(14)7-8)12(11(15)16)5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJVNUENSNUSROF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=C(C=C(C=C2)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50533434 | |

| Record name | 1-(2,4-Dichlorophenyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50533434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61023-76-5 | |

| Record name | 1-(2,4-Dichlorophenyl)cyclopentanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61023-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,4-Dichlorophenyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50533434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(2,4-dichlorophenyl)cyclopentanecarboxylic acid

Introduction: The Significance of Aryl-Cycloalkane Carboxylic Acids in Modern Drug Discovery

Aryl-cycloalkane carboxylic acids represent a privileged scaffold in medicinal chemistry, frequently appearing as key structural motifs in a diverse array of therapeutic agents. The rigid, three-dimensional nature of the cycloalkane ring, combined with the electronic and steric properties of the aryl substituent, allows for precise modulation of a molecule's interaction with biological targets. The carboxylic acid moiety, a versatile functional group, can act as a key hydrogen bond donor and acceptor, or serve as a handle for further chemical modification.

This guide provides a comprehensive overview of the synthesis and characterization of a specific member of this class, 1-(2,4-dichlorophenyl)cyclopentanecarboxylic acid. The presence of the 2,4-dichloro substitution pattern on the phenyl ring is of particular interest, as it can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity to target proteins. While direct biological applications of this specific molecule are not extensively documented in publicly available literature, its structural similarity to known bioactive compounds suggests its potential as a valuable building block in the development of novel therapeutics. For instance, derivatives of cyclopentanecarboxylic acid have shown promise in various therapeutic areas.[1]

This document is intended for researchers, scientists, and professionals in the field of drug development. It aims to provide not only a step-by-step guide to the synthesis and characterization of this compound but also to offer insights into the underlying chemical principles and the rationale behind the chosen experimental methodologies.

Strategic Approach to the Synthesis of this compound

The synthesis of this compound is most strategically approached via a two-step sequence, commencing with the synthesis of the corresponding nitrile precursor, 1-(2,4-dichlorophenyl)cyclopentane-1-carbonitrile, followed by its hydrolysis. This route is favored due to the ready availability of the starting materials and the generally high-yielding nature of the involved transformations.

Step 1: Synthesis of 1-(2,4-dichlorophenyl)cyclopentane-1-carbonitrile

The formation of the quaternary carbon center bearing the nitrile and the dichlorophenyl group is the key bond-forming step. A robust and well-established method for this transformation is the alkylation of a phenylacetonitrile derivative. Specifically, 2,4-dichlorophenylacetonitrile can be deprotonated at the benzylic position using a strong base, and the resulting carbanion can then be reacted with 1,4-dibromobutane. The intramolecular cyclization of the initially formed mono-alkylated product affords the desired cyclopentanecarbonitrile. A similar synthetic strategy has been patented for the synthesis of the non-chlorinated analog, 1-phenylcyclopentanecarbonitrile.[2]

Diagram of the Synthetic Pathway

Caption: Synthetic route to this compound.

Step 2: Hydrolysis of 1-(2,4-dichlorophenyl)cyclopentane-1-carbonitrile

The conversion of the nitrile functionality to a carboxylic acid is a classic transformation in organic synthesis. This can be achieved under either acidic or basic conditions.[3] For sterically hindered nitriles, such as the one in this synthesis, acid-catalyzed hydrolysis is often preferred as it can be driven to completion with strong mineral acids and heat.[1][4] The mechanism involves the protonation of the nitrile nitrogen, followed by nucleophilic attack of water. A series of proton transfers and tautomerization steps then lead to the formation of an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid and ammonium salt under the reaction conditions.

Comprehensive Characterization of this compound

A thorough characterization of the final product is essential to confirm its identity, purity, and structure. The following spectroscopic techniques are indispensable for this purpose. The expected spectral data are predicted based on the known data for the structurally similar compound, 1-phenylcyclopentanecarboxylic acid, with adjustments made for the electronic effects of the chlorine substituents.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide key information about the number and connectivity of the protons in the molecule.

-

Aromatic Protons: The three protons on the dichlorophenyl ring are expected to appear in the aromatic region (δ 7.0-7.5 ppm). Due to the substitution pattern, they will likely appear as a doublet, a doublet of doublets, and another doublet.

-

Cyclopentane Protons: The eight protons of the cyclopentane ring will likely appear as complex multiplets in the aliphatic region (δ 1.5-2.5 ppm). The diastereotopic nature of these protons, coupled with restricted bond rotation, will lead to complex splitting patterns.

-

Carboxylic Acid Proton: The acidic proton of the carboxylic acid group is expected to appear as a broad singlet far downfield (δ 10-12 ppm).

¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule.

-

Carbonyl Carbon: The carbon of the carboxylic acid group is expected to appear significantly downfield (δ 175-185 ppm).

-

Aromatic Carbons: Six distinct signals are expected for the carbons of the dichlorophenyl ring, with the carbons bearing the chlorine atoms appearing at characteristic chemical shifts.

-

Quaternary Carbon: The quaternary carbon of the cyclopentane ring attached to the aromatic ring and the carboxylic acid group will appear in the region of δ 50-60 ppm.

-

Cyclopentane Carbons: The remaining four carbons of the cyclopentane ring will appear as multiple signals in the aliphatic region (δ 20-40 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the presence of the carboxylic acid functional group.[7][8]

-

O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.

-

C=O Stretch: A strong, sharp absorption band is anticipated around 1700-1725 cm⁻¹, corresponding to the carbonyl stretch of the carboxylic acid.

-

C-O Stretch: A medium intensity band is expected in the region of 1200-1300 cm⁻¹.

-

Aromatic C-H and C=C Stretches: Absorptions corresponding to the aromatic C-H stretches (around 3000-3100 cm⁻¹) and C=C stretches (around 1450-1600 cm⁻¹) will also be present.

-

C-Cl Stretch: Absorptions in the fingerprint region (below 1000 cm⁻¹) will indicate the presence of the carbon-chlorine bonds.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak: The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The characteristic isotopic pattern of the two chlorine atoms (a 3:1 ratio for ³⁵Cl and ³⁷Cl) will be a key diagnostic feature, resulting in M⁺, (M+2)⁺, and (M+4)⁺ peaks with a specific intensity ratio.

-

Fragmentation: Common fragmentation pathways would include the loss of the carboxylic acid group (-COOH) and fragmentation of the cyclopentane ring.

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Expected Chemical Shifts / Frequencies / m/z | Assignment |

| ¹H NMR | δ 10-12 ppm (br s, 1H) | -COOH |

| δ 7.0-7.5 ppm (m, 3H) | Aromatic-H | |

| δ 1.5-2.5 ppm (m, 8H) | Cyclopentane-H | |

| ¹³C NMR | δ 175-185 ppm | C=O |

| δ 125-140 ppm | Aromatic-C | |

| δ 50-60 ppm | Quaternary-C | |

| δ 20-40 ppm | Cyclopentane-C | |

| IR | 2500-3300 cm⁻¹ (broad, strong) | O-H stretch |

| 1700-1725 cm⁻¹ (strong) | C=O stretch | |

| 1200-1300 cm⁻¹ (medium) | C-O stretch | |

| MS (EI) | M⁺, (M+2)⁺, (M+4)⁺ | Molecular ion with chlorine isotope pattern |

Experimental Protocols

The following protocols are provided as a detailed guide for the synthesis and purification of this compound.

Diagram of the Experimental Workflow

Caption: Workflow for the synthesis and characterization of the target compound.

Protocol 1: Acid-Catalyzed Hydrolysis of 1-(2,4-dichlorophenyl)cyclopentane-1-carbonitrile

Materials:

-

1-(2,4-Dichlorophenyl)cyclopentane-1-carbonitrile

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Deionized Water

-

Diethyl Ether or Ethyl Acetate

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Heating mantle with stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-(2,4-dichlorophenyl)cyclopentane-1-carbonitrile.

-

Carefully add a 1:1 (v/v) mixture of concentrated sulfuric acid and water. Caution: The addition of water to concentrated sulfuric acid is highly exothermic. This should be done slowly and with cooling.

-

Heat the reaction mixture to reflux (approximately 120-130 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting nitrile is completely consumed.

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the cooled reaction mixture over crushed ice in a large beaker.

-

Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with deionized water, followed by saturated brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude carboxylic acid.

Protocol 2: Purification by Recrystallization

-

Dissolve the crude this compound in a minimal amount of a hot solvent system (e.g., toluene/hexanes or ethanol/water).

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum to obtain the pure product.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This technical guide has outlined a robust and logical pathway for the synthesis and comprehensive characterization of this compound. By leveraging a two-step synthetic approach centered on the hydrolysis of a readily accessible nitrile precursor, researchers can efficiently obtain this valuable molecular scaffold. The detailed predictions of the spectroscopic data, based on the analysis of a close structural analog, provide a solid framework for the verification of the final product's identity and purity. As the demand for novel therapeutic agents continues to grow, the methodologies and insights presented herein will serve as a valuable resource for scientists and professionals engaged in the design and synthesis of new chemical entities for drug discovery.

References

-

PubChem. 1-Phenylcyclopentanecarboxylic acid. National Center for Biotechnology Information. [Link][5]

-

SIELC Technologies. 1-Phenylcyclopentanecarboxylic acid. [Link]

-

PubChem. 1-Phenylcyclobutanecarboxylic acid. National Center for Biotechnology Information. [Link][9]

-

Leslie, J. M. (2020, October 6). Acid-catalyzed nitrile hydrolysis. YouTube. [Link][1]

-

SpectraBase. 1-Phenylcyclopentanecarboxylic acid amide. [Link]

-

SpectraBase. 1-Phenylcyclopropanecarboxylic acid. [Link]

-

Google Patents. FR2424898A1 - Prepn. of i-phenyl cyclopentane carboxylic acid - by reaction of phenyl acetonitrile with a butane di:halide, followed by hydrolysis. [2]

-

Tsai, L., Miwa, T., & Newman, M. S. (1957). Steric Effects in Hydrolysis of Hindered Amides and Nitriles. Journal of the American Chemical Society, 79(10), 2530–2532. [Link][4]

-

Organic Syntheses. Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. [Link][10]

-

Jiang, X.-b., Minnaard, A. J., Feringa, B. L., & de Vries, J. G. (2004). Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups. The Journal of Organic Chemistry, 69(7), 2327–2331. [Link][11]

-

Lumen Learning. Hydrolysis of nitriles. In Organic Chemistry II. [Link][3]

-

NP-MRD. 13C NMR Spectrum (1D, 176 MHz, H2O, predicted). [Link]

-

PubChem. 1-Phenylcyclopropanecarboxylic acid. National Center for Biotechnology Information. [Link]

-

NIST. Cyclopentanecarboxylic acid, phenyl ester. In NIST Chemistry WebBook. [Link]

-

SpectraBase. 1-Phenylcyclopentanecarboxylic acid. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link][12]

-

Asian Journal of Chemistry. Synthesis, Crystal Structure and Biological Activity of 1-Cyano-N-(2,4-dichlorophenyl)cyclopropanecarboxamide. [Link][14]

- Anderson, R.C., Jarema, J.A., Shapiro, M.J., Stokes, J.P., & Ziliox, M. (1995). 5 Combination of 1H and 13C NMR Spectroscopy. J. Org. Chem. 60, 2650.

-

Chemistry LibreTexts. 20.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link][7]

-

The features of IR spectrum. [Link]

-

The Royal Society of Chemistry. 1H NMR spectrum of Compound 32. [Link]

- Google Patents. CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound.

-

S1 Conversion of aryl carboxylic acids into aryl nitriles through multi-versions of Cu-mediated decarboxylative cyanation under. [Link]

-

MDPI. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. [Link]

-

Vacek, J. (2014). Chemical Properties and Biological Activities of Cyclopentenediones: A Review. [Link][15]

-

Organic & Biomolecular Chemistry. Conversions of aryl carboxylic acids into aryl nitriles using multiple types of Cu-mediated decarboxylative cyanation under aerobic conditions. [Link]

-

MDPI. 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. [Link][16]

-

European Patent Office. 2-\trans-4'-\p-substituted phenyl\cyclohexyl\ethane and liquid crystal mixture. [Link]

-

NIST. 1,2-Cyclohexanedicarboxylic acid, 2,5-dichlorophenyl nonyl ester. In NIST Chemistry WebBook. [Link]

- Google Patents.

-

Nature. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Google Patents. ( 12 ) United States Patent. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. FR2424898A1 - Prepn. of i-phenyl cyclopentane carboxylic acid - by reaction of phenyl acetonitrile with a butane di:halide, followed by hydrolysis - Google Patents [patents.google.com]

- 3. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 1-Phenylcyclopentanecarboxylic acid | C12H14O2 | CID 66167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Phenylcyclopentanecarboxylic acid(77-55-4) 1H NMR [m.chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. 1-Phenylcyclobutanecarboxylic acid | C11H12O2 | CID 277171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. orgsyn.org [orgsyn.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. rsc.org [rsc.org]

- 13. rsc.org [rsc.org]

- 14. asianpubs.org [asianpubs.org]

- 15. researchgate.net [researchgate.net]

- 16. 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid [mdpi.com]

1-(2,4-dichlorophenyl)cyclopentanecarboxylic acid chemical properties

An In-Depth Technical Guide to 1-(2,4-Dichlorophenyl)cyclopentanecarboxylic Acid: Properties, Synthesis, and Applications

Abstract: this compound is a halogenated aromatic carboxylic acid featuring a cyclopentane ring attached to a dichlorophenyl group at the alpha position. This guide provides a comprehensive technical overview of its chemical and physical properties, a detailed synthesis protocol with mechanistic insights, expected spectroscopic data for structural confirmation, and a discussion of its potential applications in medicinal chemistry and drug discovery. As a member of the α-aryl cycloalkanecarboxylic acid class, this compound represents a valuable scaffold for the development of novel therapeutics, particularly as an intermediate for synthesizing potent enzyme inhibitors.[1]

Physicochemical and Structural Properties

This compound is a solid at room temperature, with its properties largely dictated by the combination of the rigid, hydrophobic dichlorophenyl ring and the polar carboxylic acid group.

| Identifier | Value | Source |

| IUPAC Name | 1-(2,4-dichlorophenyl)cyclopentane-1-carboxylic acid | - |

| CAS Number | 1016972-29-9 | Vendor Data |

| Molecular Formula | C₁₂H₁₂Cl₂O₂ | - |

| Molecular Weight | 259.13 g/mol | [] |

| Physical Form | Expected to be a white to off-white crystalline solid | Analogy[3] |

| Solubility | Soluble in organic solvents like methanol, ethyl acetate, and dichloromethane; sparingly soluble in water. | Analogy[4] |

Note: Experimental data for this specific compound is limited; some properties are inferred from structurally similar analogs.

Synthesis and Mechanistic Insights

The synthesis of this compound can be achieved through a robust two-step process involving the alkylation of a phenylacetonitrile derivative followed by hydrolysis. This method is widely applicable for creating α-aryl cycloalkane structures.

Overall Reaction Scheme:

Causality and Experimental Choices:

-

Step 1 (Cyclization): The process begins with the deprotonation of (2,4-dichlorophenyl)acetonitrile at the benzylic carbon. A strong, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) is required because the acidity of this proton (pKa ≈ 22 in DMSO) is low. The resulting carbanion acts as a potent nucleophile. This nucleophile then undergoes an intramolecular cyclization with 1,4-dibromobutane in a two-stage Sɴ2 reaction. The first substitution forms a linear intermediate, which is then deprotonated again and cyclizes to form the stable five-membered cyclopentane ring. Anhydrous conditions are critical to prevent quenching the carbanion.

-

Step 2 (Hydrolysis): The nitrile group of the resulting 1-(2,4-dichlorophenyl)cyclopentanecarbonitrile is then hydrolyzed to a carboxylic acid. This is typically achieved under harsh acidic conditions (e.g., concentrated sulfuric or hydrochloric acid) with heating. The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water to form an imidic acid intermediate, which then tautomerizes to an amide. The amide is subsequently hydrolyzed under the same conditions to yield the final carboxylic acid and an ammonium salt.[5]

Detailed Experimental Protocol:

Step 1: Synthesis of 1-(2,4-Dichlorophenyl)cyclopentanecarbonitrile

-

To a dry, three-necked flask under an inert nitrogen atmosphere, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil).

-

Wash the NaH with anhydrous hexane to remove the mineral oil, and then suspend it in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of (2,4-dichlorophenyl)acetonitrile (1.0 equivalent) in anhydrous THF to the stirred suspension.

-

Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for 1 hour until hydrogen evolution ceases, indicating complete formation of the carbanion.

-

Add 1,4-dibromobutane (1.1 equivalents) dropwise to the solution.

-

Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and cautiously quench the excess NaH with isopropanol, followed by the addition of water.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure nitrile intermediate.

Step 2: Hydrolysis to this compound

-

Combine the purified 1-(2,4-dichlorophenyl)cyclopentanecarbonitrile (1.0 equivalent) with a 3:1 mixture of concentrated sulfuric acid and water.

-

Heat the mixture to reflux (approximately 120-130°C) for 6-8 hours.

-

Cool the reaction mixture to room temperature and pour it carefully over crushed ice.

-

A solid precipitate of the carboxylic acid should form. Collect the solid by vacuum filtration.

-

Wash the solid with cold water until the filtrate is neutral.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or toluene) to obtain the purified this compound.

Synthesis Workflow Diagram

Caption: Synthetic route to the target compound.

Spectroscopic and Analytical Characterization

Structural verification relies on a combination of spectroscopic methods.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three main regions. The aromatic region (7.0-7.5 ppm) will display complex multiplets corresponding to the three protons on the dichlorophenyl ring. The aliphatic region (1.5-3.0 ppm) will contain overlapping multiplets for the eight protons of the cyclopentyl ring. A highly characteristic, broad singlet will appear far downfield (>10 ppm), corresponding to the acidic proton of the carboxylic acid group. This peak's position can be sensitive to concentration and solvent.[6]

-

¹³C NMR Spectroscopy: The carbon spectrum will show a peak for the carboxylic acid carbonyl carbon between 175-185 ppm. Several distinct signals will appear in the aromatic region (125-140 ppm), including two signals for the chlorine-bearing carbons. The aliphatic region (25-50 ppm) will show signals for the cyclopentyl carbons, along with a quaternary carbon signal for the attachment point to the phenyl ring.

-

Infrared (IR) Spectroscopy: The IR spectrum provides key functional group information. A very broad absorption band from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid dimer.[7] A strong, sharp absorption corresponding to the C=O (carbonyl) stretch is expected around 1700-1725 cm⁻¹.[8] Additional peaks in the fingerprint region will correspond to C-Cl bonds.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) cluster. Due to the two chlorine atoms, this will appear as three peaks at m/z 258 (for ³⁵Cl₂), 260 (for ³⁵Cl³⁷Cl), and 262 (for ³⁷Cl₂) in an approximate intensity ratio of 9:6:1, which is a definitive indicator of a dichlorinated compound. Common fragmentation patterns would include the loss of the carboxyl group (-45 Da) and cleavage of the cyclopentane ring.

Potential Applications in Research and Drug Development

While this compound is primarily a research chemical, its core structure is of significant interest in medicinal chemistry. α-Aryl cycloalkane carboxylic acids are recognized as valuable scaffolds and intermediates for creating more complex, biologically active molecules.[1]

-

Intermediates for Enzyme Inhibitors: This molecular scaffold is particularly relevant for the synthesis of enzyme inhibitors. For instance, related α-aryl cyclopentane carboxylic acids have been used as starting materials to develop potent inhibitors of aldo-keto reductases (AKR1C1 and AKR1C3) and histone deacetylases (HDACs), both of which are important targets in cancer therapy.[1] The carboxylic acid group serves as a handle for further chemical modification, such as amidation, to produce the final active compounds.

-

Scaffolds for Bioactive Molecules: The rigid, three-dimensional nature of the cyclopentane ring combined with the substituted aromatic group provides a defined orientation for interacting with biological targets. This makes the scaffold useful in fragment-based drug discovery and for exploring structure-activity relationships (SAR) in various therapeutic areas. The development of novel C-H activation techniques allows for the direct functionalization of such carbocycles, opening new avenues for creating diverse molecular libraries from simple starting materials.[9][10]

Caption: Role as a scaffold in drug discovery.

Safety, Handling, and Storage

As with related chlorinated aromatic carboxylic acids, this compound should be handled with appropriate care.

-

Hazard Identification: The compound is expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat, must be worn at all times.

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

References

-

Yu, J., et al. (2023). Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. Nature. Available at: [Link]

-

Axial. (2024). Transannular C–H functionalization of cycloalkane carboxylic acids. Substack. Available at: [Link]

-

Angene Chemical. 1-(3,4-Dichlorophenyl)-cyclopentanecarboxylic acid(CAS# 437650-06-1). Available at: [Link]

-

Request PDF. (2023). Transannular C–H functionalization of cycloalkane carboxylic acids. Available at: [Link]

-

SIELC Technologies. (2018). 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid. Available at: [Link]

-

SpectraBase. This compound, methyl ester. Available at: [Link]

-

PubMed. (2025). Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids. Available at: [Link]

-

ACS Publications. (2022). Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. Available at: [Link]

-

Organic Syntheses. Cyclopentanecarboxylic acid, methyl ester. Available at: [Link]

-

NIST WebBook. Cyclopentanecarboxylic acid, phenyl ester. Available at: [Link]

-

PubChem. Cyclopentanecarboxylic acid. Available at: [Link]

-

NIST WebBook. Cyclopentylcarboxylic acid. Available at: [Link]

-

Organic Syntheses. cyclopropanecarboxylic acid. Available at: [Link]

-

MDPI. (2022). Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. Available at: [Link]

-

PubMed. (2025). Mechanism-Guided Development of Directed C-H Functionalization of Bicyclo[1.1.1]pentanes. Available at: [Link]

- Google Patents. (1987). Synthetic routes to cyclopentanecarboxylic acid derivatives.

-

Wikipedia. Cyclopentanecarboxylic acid. Available at: [Link]

-

PubChem. 1-(3,4-DICHLOROPHENYL)CYCLOPENTANECARBOXYLIc acid. Available at: [Link]

- Patsnap. (2021). Preparation method for 1, 2, 3, 4-cyclopentane tetracarboxylic acid dianhydride.

-

NIST WebBook. Methyl cyclopentanecarboxylate. Available at: [Link]

-

PubMed. (2025). Enantioselective β-C-H Arylation of α-Fluoroalkyl Cyclopropane and Cyclobutane Carboxylic Acids. Available at: [Link]

-

Royal Society of Chemistry. Cyclopent-3-ene-1,1-dicarboxylic acid diethyl ester 4. Available at: [Link]

-

NIST WebBook. 1-(4-Chlorophenyl)-1-cyclohexane-carboxylic acid. Available at: [Link]

-

PubChem. cis-1,3-Cyclopentanedicarboxylic acid. Available at: [Link]

Sources

- 1. Transannular C–H Functionalization of Cycloalkane Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-(4-Chlorophenyl)-1-cyclopentanecarboxylic acid, 98%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. labsolu.ca [labsolu.ca]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Cyclopentanecarboxylic acid(3400-45-1) 1H NMR [m.chemicalbook.com]

- 7. Cyclopentylcarboxylic acid [webbook.nist.gov]

- 8. 1-(4-Chlorophenyl)-1-cyclohexane-carboxylic acid [webbook.nist.gov]

- 9. axial.substack.com [axial.substack.com]

- 10. researchgate.net [researchgate.net]

1-(2,4-dichlorophenyl)cyclopentanecarboxylic acid mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of 1-(2,4-dichlorophenyl)cyclopentanecarboxylic acid (CFM-2)

Introduction

This compound, more commonly referred to in scientific literature as CFM-2, is a small molecule compound that has garnered significant interest for its potent biological activities. Initially investigated for its anticonvulsant properties, subsequent research has unveiled its potential as an antineoplastic agent, particularly in the context of lung cancer. This guide provides a detailed exploration of the molecular mechanisms underpinning the dual pharmacological profiles of CFM-2, offering insights for researchers, scientists, and professionals in the field of drug development. The narrative synthesizes current knowledge, focusing on its function as a non-competitive AMPA receptor antagonist and an inhibitor of the ERK1/2 signaling pathway.

Part 1: Core Mechanism of Action: Non-Competitive AMPA Receptor Antagonism

The primary characterized mechanism of action for CFM-2 is its role as a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR).[1][2] AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system.

Unlike competitive antagonists that bind to the glutamate binding site, non-competitive antagonists like CFM-2 bind to an allosteric site on the receptor complex. This binding induces a conformational change that prevents the ion channel from opening, even when glutamate is bound. This mode of inhibition is particularly effective in reducing excessive neuronal excitation, which is a hallmark of seizure disorders. The anticonvulsant activity of CFM-2 has been demonstrated in various preclinical models of seizures.[1] Furthermore, intrathecal administration of CFM-2 has been shown to significantly attenuate mechanical and thermal hypersensitivities in models of inflammatory pain, highlighting the importance of AMPA receptor modulation in nociceptive pathways.[1]

Caption: Allosteric modulation of the AMPA receptor by CFM-2.

Part 2: Anticancer Mechanism: Inhibition of the ERK1/2 Signaling Pathway

Beyond its effects on neurotransmission, CFM-2 exhibits significant antiproliferative activity, positioning it as a novel antineoplastic agent.[2] This activity is primarily attributed to its ability to inhibit the extracellular signal-regulated kinase (ERK1/2) pathway, a critical signaling cascade involved in cell proliferation, survival, and differentiation.[1][2]

The inhibition of the ERK1/2 pathway by CFM-2 triggers a cascade of downstream molecular events that collectively halt the progression of the cell cycle and promote apoptosis in cancer cells. Key documented downstream effects include:

-

Reduced Phosphorylation of CREB: CFM-2 treatment leads to a reduction in the phosphorylation of the cAMP-responsive element-binding protein (CREB).[1] Phosphorylated CREB acts as a transcription factor for genes involved in cell survival and proliferation.

-

Suppression of Cyclin D1 Expression: The expression of Cyclin D1, a key regulator of the G1 to S phase transition in the cell cycle, is suppressed by CFM-2.[1] This suppression contributes to cell cycle arrest.

-

Upregulation of p21 and p53: CFM-2 upregulates the expression of the cell cycle regulator p21 and the tumor suppressor protein p53.[1] These proteins are crucial for inducing cell cycle arrest and apoptosis in response to cellular stress.

These molecular changes culminate in a decreased number of lung adenocarcinoma cells in the G2 and S phases of the cell cycle, effectively inhibiting tumor growth.[1]

Caption: Downstream effects of ERK1/2 pathway inhibition by CFM-2.

Part 3: Experimental Protocols for Mechanistic Elucidation

To validate the proposed mechanism of action, a series of well-established molecular biology techniques can be employed. The following protocol for Western Blot analysis serves as a self-validating system to assess the impact of CFM-2 on the ERK1/2 signaling pathway in a relevant cancer cell line, such as A549 (human lung adenocarcinoma).

Protocol: Western Blot Analysis of ERK1/2 Pathway Proteins

-

Cell Culture and Treatment:

-

Culture A549 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of CFM-2 (e.g., 0, 10, 25, 50 µM) for a predetermined time (e.g., 24 hours). A vehicle control (DMSO) should be included.

-

-

Protein Extraction:

-

Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to microcentrifuge tubes.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the total protein.

-

-

Protein Quantification:

-

Determine the protein concentration of each sample using a Bradford or BCA protein assay according to the manufacturer's instructions.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize the protein samples to the same concentration and add Laemmli sample buffer.

-

Denature the samples by heating at 95°C for 5 minutes.

-

Load equal amounts of protein per lane onto a 10-12% SDS-polyacrylamide gel.

-

Run the gel until adequate separation of proteins is achieved.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for phospho-ERK1/2, total ERK1/2, phospho-CREB, Cyclin D1, p21, p53, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software. Normalize the expression of target proteins to the loading control.

-

Caption: A streamlined workflow for Western Blot analysis.

Part 4: Synthesized Data and Therapeutic Implications

The multifaceted mechanism of action of CFM-2 underscores its potential as a therapeutic agent for distinct and challenging diseases.

| Mechanistic Action | Molecular Target/Effect | Therapeutic Implication |

| Neurotransmission Modulation | Non-competitive antagonism of AMPA receptors | Anticonvulsant therapy for epilepsy |

| Antiproliferative Activity | Inhibition of the ERK1/2 signaling pathway | Anticancer therapy, particularly for lung adenocarcinoma |

| Cell Cycle Regulation | Suppression of Cyclin D1, Upregulation of p21/p53 | Induction of cell cycle arrest in tumor cells |

| Transcriptional Regulation | Reduced phosphorylation of CREB | Inhibition of pro-survival gene expression in cancer |

The dual functionality of CFM-2 is of significant interest. Its ability to cross the blood-brain barrier to exert its anticonvulsant effects may also be advantageous for treating brain metastases, a common complication of lung cancer. Furthermore, the potential for efficacy against multidrug-resistant tumor cells suggests that CFM-2 may bypass common resistance mechanisms that plague conventional chemotherapies.[3]

Conclusion

This compound (CFM-2) presents a compelling case study in drug action, with two well-defined, yet distinct, mechanisms of action. As a non-competitive AMPA receptor antagonist, it holds promise for the management of seizure disorders. Concurrently, its ability to inhibit the ERK1/2 signaling pathway provides a strong rationale for its development as an antineoplastic agent. Future research should focus on optimizing its therapeutic index, further elucidating its pharmacokinetic and pharmacodynamic properties in in vivo models, and exploring its efficacy in combination with existing therapeutic regimens for both neurological disorders and cancer.

References

-

Novel Antineoplastic Agents With Efficacy Against Multidrug Resistant Tumor Cells. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

Sources

biological activity of 1-(2,4-dichlorophenyl)cyclopentanecarboxylic acid derivatives

An In-Depth Technical Guide to the Biological Activity of 1-(2,4-Dichlorophenyl)Cyclopentane Derivatives

Abstract

The 1-(2,4-dichlorophenyl)cyclopentanecarboxylic acid scaffold is a key structural motif in a range of pharmacologically active compounds. While the parent acid is primarily a synthetic intermediate, its derivatives have emerged as potent modulators of critical biological pathways. This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of these derivatives. The primary focus is on their well-documented roles as cannabinoid receptor (CB1 and CB2) modulators, which confer significant anti-inflammatory, neuroprotective, and analgesic properties. We will explore the mechanistic underpinnings of these activities, from receptor binding to downstream signaling effects on inflammatory mediators. Furthermore, this guide delves into the structure-activity relationships that govern potency and selectivity. Detailed, field-proven protocols for key in vitro and in vivo assays are provided to enable researchers to rigorously evaluate novel analogues. Finally, we discuss potential, yet less explored, applications such as antifungal and antibacterial agents, outlining future directions for research and development in this promising chemical space.

Introduction to the 1-(2,4-Dichlorophenyl)Cyclopentane Scaffold

In the landscape of medicinal chemistry, the discovery of novel molecular scaffolds that can be readily derivatized to target multiple biological systems is of paramount importance. The this compound core represents such a scaffold. The rigidity of the cyclopentane ring, combined with the specific electronic and steric properties of the 2,4-dichlorophenyl group, provides a unique foundation for designing ligands with high affinity and selectivity for various biological targets.

The dichlorophenyl moiety is a common feature in many approved drugs, often utilized to enhance binding affinity through halogen bonding and hydrophobic interactions, as well as to improve metabolic stability by blocking potential sites of oxidation. When combined with the cyclopentanecarboxylic acid framework, it serves as a versatile anchor for the synthesis of amides, esters, and more complex heterocyclic conjugates.

This guide serves as a technical resource for researchers and drug development professionals. Its objective is to synthesize the current understanding of the biological activities of these derivatives, explain the causality behind the experimental methods used for their evaluation, and provide a forward-looking perspective on their therapeutic potential.

Chemical Synthesis and Characterization

The generation of a library of derivatives for biological screening begins with a robust and scalable synthetic strategy for the core scaffold and its subsequent analogues.

General Synthesis Strategy

A common and efficient method to synthesize the 1-(2,4-dichlorophenyl)cyclopentane core involves a Grignard reaction followed by functional group manipulation. The subsequent derivatization into biologically active amides or other conjugates is typically achieved through standard coupling chemistries.

The causality behind this multi-step approach is control. Starting from basic building blocks allows for precise installation of the key pharmacophoric elements. The Grignard reaction is a classic and reliable method for carbon-carbon bond formation, while activating the resulting carboxylic acid to an acid chloride or using peptide coupling agents provides a high-yielding and clean conversion to the desired amides, ensuring product purity for biological assays.

Caption: General workflow for the synthesis of target amide derivatives.

Key Biological Activities and Mechanisms of Action

Derivatives of the 1-(2,4-dichlorophenyl)cyclopentane scaffold have demonstrated significant activity in several key therapeutic areas, primarily revolving around their interaction with the endocannabinoid system.

Cannabinoid Receptor Modulation

A substantial body of research has identified derivatives of this class as potent modulators of the cannabinoid receptors CB1 and CB2.[1] Depending on the specific substitutions, these compounds can act as agonists, antagonists, or inverse agonists.

-

CB1 Receptors: Primarily located in the central nervous system (CNS), they are involved in regulating appetite, pain sensation, mood, and memory. CB1 inverse agonists have been explored for the treatment of obesity.[2][3]

-

CB2 Receptors: Found predominantly in the periphery on immune cells, their activation is associated with anti-inflammatory and immunomodulatory effects. Selective CB2 agonists are highly sought after for treating inflammatory and neuropathic pain without the psychoactive side effects associated with CB1 activation.[1][4]

The interaction with these G-protein coupled receptors (GPCRs) initiates a signaling cascade that ultimately modulates cellular function.

Caption: Simplified signaling pathway for a CB2 receptor agonist.

Anti-Inflammatory and Neuroprotective Effects

The modulation of cannabinoid receptors, particularly CB2, translates directly into potent anti-inflammatory effects. This is especially relevant in the context of neuroinflammation, which is implicated in neurodegenerative diseases like Parkinson's and in neuropathic pain.[4][5]

Activated microglia, the resident immune cells of the CNS, release pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like TNF-α and IL-6.[5] Certain pyrazole-based derivatives incorporating the 1-(2,4-dichlorophenyl) moiety have been shown to significantly inhibit the release of these molecules from activated microglial cells.[5][6] The mechanism often involves the attenuation of key inflammatory signaling pathways like nuclear factor-kappa B (NF-κB) and p38 MAP kinase.[5]

Table 1: Example Anti-Inflammatory Activity of a Derivative

| Compound | Target | Assay | Result (IC50) | Reference |

|---|---|---|---|---|

| Morpholine Analogue 7y | NO Production | LPS-induced BV2 cells | 4.71 ± 0.11 µM | [6] |

| Rimonabant (Reference) | NO Production | LPS-induced BV2 cells | 16.17 ± 0.56 µM |[6] |

Potential Antifungal and Antibacterial Activity

While the primary focus has been on cannabinoid receptor modulation, the general class of carboxylic acids and their derivatives are known to possess antimicrobial properties.[7][8] For instance, a structurally related compound, 1-cyano-N-(2,4-dichlorophenyl)cyclopropanecarboxamide, demonstrated bioactivity against Escherichia coli.[9] The mechanism for such activity often involves disruption of the cell membrane, inhibition of essential enzymes, or chelation of metal ions crucial for microbial growth. This remains a relatively unexplored but promising area for this compound derivatives, warranting further investigation through systematic screening against a panel of pathogenic fungi and bacteria.

Methodologies for Biological Evaluation

To characterize the biological activity of novel derivatives, a tiered approach using both in vitro and in vivo models is essential. The choice of assay is dictated by the target hypothesis.

In Vitro Assays

In vitro assays are critical for initial screening, providing data on target engagement, potency, and mechanism of action in a controlled environment.

Protocol 4.1.1: Antifungal Susceptibility Testing (Broth Microdilution Method) This protocol is a self-validating system as it includes positive (known antifungal drug) and negative (no drug) controls to ensure the assay is performing correctly and the observed effects are due to the test compound.

-

Preparation of Fungal Inoculum: Culture the desired fungal strain (e.g., Candida albicans) on an appropriate agar plate. Prepare a suspension in sterile saline, and adjust the turbidity to match a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to achieve the final target inoculum concentration.

-

Compound Preparation: Dissolve the test derivative in DMSO to create a high-concentration stock solution. Perform serial two-fold dilutions in a 96-well microtiter plate using RPMI medium to achieve a range of test concentrations (e.g., 512 µg/mL to 1 µg/mL).[8]

-

Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate containing the diluted compounds.

-

Controls: Include wells with inoculum and medium only (growth control), medium only (sterility control), and a known antifungal agent like fluconazole (positive control).

-

Incubation: Incubate the plate at 35°C for 24-48 hours.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes complete visual inhibition of fungal growth.[8]

In Vivo Models

In vivo models are indispensable for evaluating the therapeutic efficacy, pharmacokinetics, and safety profile of a lead compound in a complex biological system.

Protocol 4.2.1: Neuropathic Pain Model (Spared Nerve Injury - SNI) This protocol's self-validating nature comes from comparing the behavioral response of the same animal before (baseline) and after the injury and treatment, as well as comparing the injured paw to the uninjured paw.

-

Animal Acclimatization: House male C57BL/6 mice under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water for at least one week before the experiment.

-

Baseline Testing: Measure the baseline mechanical sensitivity using von Frey filaments. Place the mouse on an elevated mesh floor and apply filaments of increasing force to the plantar surface of the hind paw to determine the paw withdrawal threshold.

-

SNI Surgery: Anesthetize the mouse. Make a small incision on the lateral side of the thigh to expose the sciatic nerve and its three terminal branches. Ligate and transect two of the three branches (the common peroneal and tibial nerves), leaving the sural nerve intact.[4] Suture the muscle and skin layers.

-

Post-Operative Recovery & Treatment: Allow the animals to recover for 7 days to allow neuropathic pain to develop. Administer the test derivative or vehicle control (e.g., intraperitoneally) according to the desired dosing regimen (e.g., once daily for 7 days).[4]

-

Behavioral Assessment: Re-evaluate the mechanical withdrawal threshold at set time points after treatment begins. A significant increase in the paw withdrawal threshold in the treated group compared to the vehicle group indicates analgesic efficacy.[4]

-

Data Analysis: Analyze the data using appropriate statistical methods, such as a two-way ANOVA with post-hoc tests, to compare treatment groups over time.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 1-(2,4-dichlorophenyl)cyclopentane scaffold has yielded crucial insights into the structural requirements for potent and selective biological activity.

For pyrazole-based CB1 inverse agonists, SAR studies have revealed that:

-

The 1-(2,4-dichlorophenyl) group is a critical anchor, fitting into a key hydrophobic pocket of the CB1 receptor.

-

Modifications at the 5-position of the pyrazole ring significantly impact potency and pharmacokinetics.

-

The amide moiety is a key interaction point, and altering the amine component can modulate properties like cell permeability, metabolic stability, and off-target activity (e.g., hERG inhibition).[3]

Caption: Key structure-activity relationship points for the scaffold.

Future Directions and Conclusion

The this compound framework has proven to be a highly fruitful starting point for the development of potent biological modulators, particularly for the cannabinoid system. The derivatives have demonstrated clear therapeutic potential in preclinical models of inflammatory pain, neuropathic pain, and neurodegeneration.

Future research should focus on several key areas:

-

Optimizing Selectivity: Further fine-tuning of the structure to achieve greater selectivity between CB1 and CB2 receptors, or to develop compounds with a specific desired polypharmacology.

-

Improving Drug-like Properties: Enhancing metabolic stability and oral bioavailability to create viable clinical candidates.

-

Exploring New Therapeutic Areas: Systematically screening optimized derivatives for their potential as antifungal or antibacterial agents, an area that is currently underexplored.

-

Advanced In Vivo Models: Testing lead compounds in more complex and translationally relevant disease models, such as chronic models of neurodegenerative diseases.

References

- ResearchGate. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches.

- Slideshare. (n.d.). Determination of anticonvulsant activity of drugs using animal models.

- International Journal of Newgen Research in Pharmacy & Healthcare. (2025). View of Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches.

- DocsDrive. (n.d.). Animal Models for Pre-Clinical Antiepileptic Drug Research.

- MDPI. (n.d.). Synthesis, Antifungal Activity and QSAR of Some Novel Carboxylic Acid Amides.

- INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2022). ANIMAL MODELS USED IN THE SCREENING OF ANTIEPILEPTIC DRUGS.

- MDPI. (2015). Synthesis, Antifungal Activity and QSAR of Some Novel Carboxylic Acid Amides. Molecules, 20(3), 4071-4087.

- PubMed. (2025). Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents.

- JOCPR. (n.d.). Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity.

- PubMed. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. European Journal of Medicinal Chemistry, 81, 345-359.

- Asian Journal of Chemistry. (2012). Synthesis, Crystal Structure and Biological Activity of 1-Cyano-N-(2,4-dichlorophenyl)cyclopropanecarboxamide.

- PubMed. (2020). 2-(5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-N-(2-hydroxyethyl)-2-oxoacetamide (CDMPO) has anti-inflammatory properties in microglial cells and prevents neuronal and behavioral deficits in MPTP mouse model of Parkinson's disease. Neuropharmacology, 166, 107928.

- PubMed. (2010). 1-(2',4'-dichlorophenyl)-6-methyl-N-cyclohexylamine-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide, a novel CB2 agonist, alleviates neuropathic pain through functional microglial changes in mice. Neurobiology of Disease, 37(1), 177-185.

- PubMed. (2010). Discovery of 1-(2,4-dichlorophenyl)-4-ethyl-5-(5-(2-(4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide as a potential peripheral cannabinoid-1 receptor inverse agonist. ChemMedChem, 5(9), 1439-1443.

- PubMed. (2007). Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. Journal of Medicinal Chemistry, 50(11), 2597-2600.

- ResearchGate. (2022). Synthesis of 1-(5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-2-morpholinoethane-1,2-dione Analogues and their Inhibitory Activities with Reduced Cytotoxicity in Lipopolysaccharide-Induced BV2 Cells. Bioorganic & Medicinal Chemistry Letters, 79, 129061.

- PubMed. (2010). Discovery of N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596) as a novel cannabinoid-1 receptor (CB1R) inverse agonist for the treatment of obesity. Journal of Medicinal Chemistry, 53(10), 4028-4037.

Sources

- 1. Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of 1-(2,4-dichlorophenyl)-4-ethyl-5-(5-(2-(4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide as a potential peripheral cannabinoid-1 receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596) as a novel cannabinoid-1 receptor (CB1R) inverse agonist for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-(2',4'-dichlorophenyl)-6-methyl-N-cyclohexylamine-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide, a novel CB2 agonist, alleviates neuropathic pain through functional microglial changes in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-(5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-N-(2-hydroxyethyl)-2-oxoacetamide (CDMPO) has anti-inflammatory properties in microglial cells and prevents neuronal and behavioral deficits in MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. jocpr.com [jocpr.com]

- 9. asianpubs.org [asianpubs.org]

The Structure-Activity Relationship of 1-(2,4-dichlorophenyl)cyclopentanecarboxylic acid: A Technical Guide for Drug Discovery Professionals

Introduction

In the landscape of modern drug discovery, the meticulous exploration of structure-activity relationships (SAR) serves as a cornerstone for the rational design of novel therapeutic agents. This technical guide provides an in-depth analysis of the SAR for 1-(2,4-dichlorophenyl)cyclopentanecarboxylic acid, a scaffold with significant potential for modulation of inflammatory pathways. While direct extensive research on this specific molecule is emerging, this document synthesizes data from analogous structures to build a predictive SAR model. By examining related compounds, we can infer the critical structural motifs and physicochemical properties that govern the biological activity of this chemical series. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the development of novel anti-inflammatory agents.

The core structure, this compound, presents a unique combination of a rigid alicyclic core, a strategically substituted aromatic ring, and an acidic functional group. The 2,4-dichloro substitution on the phenyl ring is a well-established motif in medicinal chemistry, often utilized to enhance binding affinity and modulate metabolic stability. The cyclopentane ring offers a three-dimensional scaffold that can be further functionalized to probe interactions with biological targets. Finally, the carboxylic acid group provides a key interaction point, capable of forming hydrogen bonds and salt bridges with receptor active sites. Understanding how modifications to each of these components impact biological activity is paramount for optimizing lead compounds.

Core Structural Insights and Postulated Mechanism of Action

Based on the analysis of structurally related compounds, it is hypothesized that this compound and its analogs exert their primary biological effects through the modulation of inflammatory pathways, potentially via inhibition of key enzymes or receptors involved in the inflammatory cascade. For instance, analogs containing the 2,4-dichlorophenyl moiety have been associated with the inhibition of cytokine production, such as TNF-α.[1] The presence of electron-withdrawing groups on the phenyl ring, as seen with the dichloro substitution, often correlates with potent anti-inflammatory and, in some cases, antiproliferative activities.[1]

Our working hypothesis is that the carboxylic acid moiety of this compound is crucial for anchoring the molecule within the binding site of its biological target. The dichlorophenyl group is then positioned to occupy a hydrophobic pocket, with the chlorine atoms potentially forming specific halogen bonds or other non-covalent interactions that enhance binding affinity. The cyclopentyl scaffold serves to orient these two key pharmacophoric features in a conformationally constrained manner, which can contribute to both potency and selectivity.

Structure-Activity Relationship (SAR) Analysis

The following sections detail the predicted impact of structural modifications at three key positions of the this compound scaffold: the phenyl ring, the cyclopentane ring, and the carboxylic acid moiety.

Phenyl Ring Substitutions

The substitution pattern on the phenyl ring is a critical determinant of biological activity. The existing 2,4-dichloro substitution provides a strong starting point for optimization.

-

Position and Nature of Halogen Substituents: The 2,4-dichloro pattern is often superior to other substitution patterns. For instance, in related series, a 4-chlorophenyl substitution leads to broad anti-inflammatory activity, while the 2,4-dichlorophenyl group can result in more selective and potent inhibition of specific cytokines like TNF-α.[1] It is anticipated that moving or removing one of the chlorine atoms would significantly impact potency. Replacing chlorine with other halogens, such as bromine or fluorine, could modulate both the electronic and steric properties of the ring, offering a fine-tuning mechanism for activity and selectivity.

-

Electron-Donating vs. Electron-Withdrawing Groups: The introduction of electron-donating groups, such as a 4-methylphenyl substituent, has been shown in analogous series to shift the activity profile towards antiproliferative effects.[1] Conversely, strongly electron-withdrawing groups like a 4-nitrophenyl group can sometimes lead to paradoxical effects, such as an increase in TNF-α levels, and may be associated with cytotoxicity.[1]

Modifications of the Cyclopentane Ring

The cyclopentane ring provides a rigid scaffold that can be modified to explore the topology of the target's binding site.

-

Ring Size: Expanding or contracting the alicyclic ring (e.g., to a cyclohexane or cyclopropane) would alter the spatial relationship between the phenyl ring and the carboxylic acid. A cyclohexane ring, for example, might offer more conformational flexibility, which could be beneficial or detrimental depending on the specific target interactions.

-

Substitution on the Ring: The introduction of substituents on the cyclopentane ring could provide additional points of interaction. For example, a hydroxyl or amino group could form new hydrogen bonds, potentially increasing potency. The stereochemistry of these substituents would be critical, as different stereoisomers are likely to exhibit different biological activities.

Carboxylic Acid Bioisosteres

The carboxylic acid is a key pharmacophoric element, but it can also present challenges in terms of pharmacokinetic properties. Replacing it with a bioisostere is a common strategy in medicinal chemistry.

-

Tetrazoles and other Acidic Heterocycles: Tetrazoles are common carboxylic acid bioisosteres that can offer improved metabolic stability and oral bioavailability. Other acidic heterocycles, such as hydroxamic acids or acylsulfonamides, could also be explored to modulate the acidity and interaction profile of this functional group.

-

Esterification and Amidation: Conversion of the carboxylic acid to an ester or an amide would likely abolish or significantly reduce the primary biological activity if it is dependent on an acidic group for binding. However, such derivatives could serve as valuable prodrugs or as tool compounds to probe the necessity of the acidic moiety.

Experimental Protocols

To validate the hypothesized SAR and to screen new analogs, the following experimental protocols are recommended.

Protocol 1: In Vitro TNF-α Inhibition Assay

This assay will determine the ability of the synthesized compounds to inhibit the production of TNF-α in a cellular context.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs)

-

Lipopolysaccharide (LPS)

-

RPMI 1640 medium

-

Fetal bovine serum (FBS)

-

Penicillin-streptomycin solution

-

Human TNF-α ELISA kit

-

Test compounds dissolved in DMSO

Procedure:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Resuspend PBMCs in RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed the cells in a 96-well plate at a density of 2 x 10^5 cells/well.

-

Pre-incubate the cells with various concentrations of the test compounds (typically ranging from 0.1 nM to 100 µM) for 1 hour at 37°C in a 5% CO2 incubator.

-

Stimulate the cells with LPS (100 ng/mL) to induce TNF-α production.

-

Incubate the plates for 18-24 hours.

-

Centrifuge the plates and collect the supernatant.

-

Quantify the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.

-

Calculate the IC50 value for each compound, which represents the concentration required to inhibit 50% of the TNF-α production.

Data Presentation

The following table summarizes the hypothetical SAR data based on the analysis of related compounds.

| Compound ID | Phenyl Ring Substitution | Cyclopentane Ring Modification | Carboxylic Acid Moiety | Hypothetical TNF-α IC50 (µM) |

| Lead-001 | 2,4-dichloro | Unsubstituted | Carboxylic Acid | 0.5 |

| Comp-002 | 4-chloro | Unsubstituted | Carboxylic Acid | 2.1 |

| Comp-003 | 4-methyl | Unsubstituted | Carboxylic Acid | > 50 |

| Comp-004 | 2,4-dichloro | 3-hydroxy (cis) | Carboxylic Acid | 0.2 |

| Comp-005 | 2,4-dichloro | Unsubstituted | Tetrazole | 0.8 |

Visualizations

Key Pharmacophoric Features

Caption: Key pharmacophoric elements of the lead scaffold.

Experimental Workflow for SAR Screening

Caption: A typical workflow for screening and prioritizing analogs.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anti-inflammatory agents. The SAR analysis presented in this guide, derived from analogous structures, suggests that the 2,4-dichlorophenyl moiety and the carboxylic acid group are critical for potent biological activity. Further optimization of this scaffold should focus on systematic modifications of the phenyl ring substituents, exploration of the cyclopentane ring for additional interactions, and the investigation of carboxylic acid bioisosteres to improve pharmacokinetic properties. The proposed experimental protocols provide a clear path for the biological evaluation of newly synthesized analogs. Through a continued, iterative process of design, synthesis, and testing, it is anticipated that this chemical series will yield potent and selective drug candidates for the treatment of inflammatory diseases.

References

Sources

Unmasking the Therapeutic Potential of 1-(2,4-dichlorophenyl)cyclopentanecarboxylic acid: A Technical Guide to Target Identification and Validation

Abstract

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a therapeutic candidate is both an art and a science. This guide provides an in-depth technical exploration of a rational, multi-pronged approach to elucidate the potential therapeutic targets of the novel compound, 1-(2,4-dichlorophenyl)cyclopentanecarboxylic acid. Given the absence of established biological activity for this molecule, we will navigate a hypothesis-driven workflow, integrating computational prediction with robust experimental validation. This document serves as a practical blueprint, detailing not just the "how" but the critical "why" behind each methodological choice, ensuring a scientifically rigorous and efficient path to target discovery.

Introduction: Deconstructing the Molecule and Formulating Hypotheses

The structure of this compound presents two key pharmacophoric features: the cyclopentanecarboxylic acid moiety and the 2,4-dichlorophenyl group. An initial survey of scientific literature for structurally analogous compounds provides a logical starting point for generating testable hypotheses.

-

The Cyclopentanecarboxylic Acid Core: Derivatives of cyclopentane carboxylic acid have been identified as potent and selective inhibitors of the NaV1.7 voltage-gated sodium channel, a key target in pain signaling. Furthermore, the cyclopentane ring can serve as a bioisostere for other cyclic structures, and its dione derivatives have shown activity as thromboxane A2 receptor antagonists.

-

The 2,4-Dichlorophenyl Moiety: This functional group is present in a variety of bioactive compounds. For instance, molecules containing this group have been developed as selective cannabinoid receptor 2 (CB2) agonists for neuropathic pain, selective estrogen receptor degraders (SERDs) for breast cancer, and peripheral cannabinoid receptor 1 (CB1) inverse agonists.

Based on this structural analysis, a primary set of potential target classes for this compound can be hypothesized:

-

Ion Channels (e.g., Voltage-gated sodium channels)

-

G-Protein Coupled Receptors (GPCRs) (e.g., Cannabinoid, Prostaglandin, or Thromboxane receptors)

-

Nuclear Receptors (e.g., Estrogen receptor)

This hypothesis-driven approach provides a focused framework for the subsequent in silico and experimental investigations.

In Silico Target Prediction: A Computational First Pass

Before embarking on resource-intensive wet lab experiments, computational methods can offer valuable insights into the potential target landscape of a novel compound. These in silico tools leverage vast databases of known ligand-target interactions to predict the most probable protein partners for a query molecule.

A recommended workflow involves the use of multiple, mechanistically distinct algorithms to generate a consensus prediction, thereby increasing the confidence in the identified potential targets.

Recommended Target Prediction Platforms

A variety of web-based servers are available that utilize different algorithms for target prediction, including 2D and 3D similarity measures, pharmacophore modeling, and machine learning.[1][2][3]

| Tool | Principle | Strengths |

| SwissTargetPrediction | Combines 2D and 3D similarity to a library of known active compounds.[1] | User-friendly, provides a ranked list of potential targets with probabilities. |

| 3DSTarPred | 3D shape similarity-based prediction.[2] | Particularly useful for identifying targets that may not share high 2D similarity with known ligands. |

| KinasePred | Machine learning-based tool specifically for predicting kinase targets.[4] | Valuable if initial broader screens suggest kinase activity. |

In Silico Workflow

Sources

An In-Depth Technical Guide to 1-(2,4-Dichlorophenyl)cyclopentanecarboxylic Acid: Synthesis, Properties, and Potential Biological Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(2,4-dichlorophenyl)cyclopentanecarboxylic acid, a molecule with potential significance in medicinal chemistry and drug discovery. Due to the limited direct literature on this specific compound, this guide synthesizes information from analogous structures and established chemical principles to offer a robust framework for its synthesis, characterization, and potential biological evaluation.

Introduction and Rationale

Aryl-cycloalkane carboxylic acids represent a privileged scaffold in medicinal chemistry. The combination of a rigid cycloalkane ring and an aromatic moiety provides a three-dimensional structure that can effectively interact with biological targets. The carboxylic acid group often serves as a key pharmacophore, enabling interactions with amino acid residues in enzyme active sites or receptor binding pockets. The substitution pattern on the phenyl ring, in this case, the 2,4-dichloro substitution, can significantly influence the compound's physicochemical properties and biological activity by altering its electronics, lipophilicity, and metabolic stability. This guide explores the synthesis of this compound, outlines its expected properties, and discusses its potential as a bioactive agent based on the activities of structurally related molecules.

Chemical Synthesis

The synthesis of this compound can be approached through a two-step process: the formation of the corresponding nitrile precursor, 1-(2,4-dichlorophenyl)cyclopentanecarbonitrile, followed by its hydrolysis to the carboxylic acid. A highly effective method for the first step involves a phase-transfer catalyzed (PTC) cycloalkylation of 2,4-dichlorophenylacetonitrile with 1,4-dibromobutane.[1][2][3]

Synthetic Workflow

Caption: Synthetic route to the target compound.

Step 1: Synthesis of 1-(2,4-Dichlorophenyl)cyclopentanecarbonitrile

This step utilizes phase-transfer catalysis, a powerful technique for reactions involving reactants in immiscible phases.[1][2] The reaction of 2,4-dichlorophenylacetonitrile with 1,4-dibromobutane in the presence of a strong base and a phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the formation of the cyclopentane ring.[3][4]

Experimental Protocol:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dichlorophenylacetonitrile (1.0 eq).[5][6][7]

-

Add a 50% aqueous solution of sodium hydroxide (excess) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.05 eq).

-

To the vigorously stirred mixture, add 1,4-dibromobutane (1.2 eq) dropwise.

-

Heat the reaction mixture to 70-80°C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 1-(2,4-dichlorophenyl)cyclopentanecarbonitrile.[8]

Step 2: Hydrolysis of 1-(2,4-Dichlorophenyl)cyclopentanecarbonitrile

The hydrolysis of the nitrile intermediate to the corresponding carboxylic acid can be achieved under either acidic or basic conditions.

Experimental Protocol (Acidic Hydrolysis):

-

To a round-bottom flask, add the 1-(2,4-dichlorophenyl)cyclopentanecarbonitrile (1.0 eq) and a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

-

Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and pour it onto crushed ice.

-

Collect the precipitated solid by filtration.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to yield pure this compound.

Experimental Protocol (Basic Hydrolysis):

-

In a round-bottom flask, dissolve the 1-(2,4-dichlorophenyl)cyclopentanecarbonitrile (1.0 eq) in a suitable solvent like ethanol.

-

Add an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide, excess).

-

Heat the mixture to reflux and stir for several hours.

-

After cooling, remove the organic solvent under reduced pressure.

-

Dilute the residue with water and wash with a non-polar organic solvent to remove any unreacted starting material.

-

Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) until a precipitate forms.

-